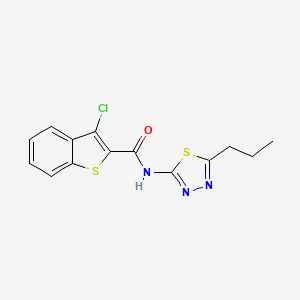

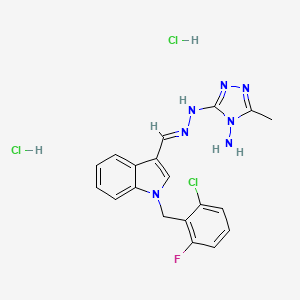

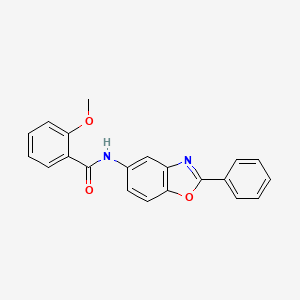

![molecular formula C17H18ClNO2 B5882028 N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide, also known as Etomidate, is a medication used for anesthesia induction. It is a short-acting intravenous anesthetic agent that has been used in clinical settings for over 40 years.

Mécanisme D'action

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. It binds to the GABA-A receptor, causing an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.

Biochemical and Physiological Effects:

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been shown to have minimal cardiovascular and respiratory effects, making it a preferred agent for anesthesia induction in patients with compromised cardiac or respiratory function. It also has minimal effects on liver and kidney function, making it a safe and effective agent for use in patients with hepatic or renal impairment.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for studies requiring precise timing. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological processes without interference. However, one limitation of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is its potential to cause adrenal suppression, which may affect the results of studies involving the hypothalamic-pituitary-adrenal axis.

Orientations Futures

For the study of N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide include the development of new formulations and the study of its potential use in the treatment of sepsis and acute respiratory distress syndrome.

Méthodes De Synthèse

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide is synthesized using a multistep process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 2-(3-chlorophenyl)ethylamine to form N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide. The final product is then purified using various methods such as recrystallization and column chromatography.

Applications De Recherche Scientifique

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has been extensively studied in scientific research for its use in anesthesia induction. It has been shown to be effective in inducing anesthesia with minimal cardiovascular and respiratory effects. N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide has also been used in the treatment of status epilepticus and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of sepsis and acute respiratory distress syndrome.

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-2-21-16-9-4-3-8-15(16)17(20)19-11-10-13-6-5-7-14(18)12-13/h3-9,12H,2,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPNEHPSFSMCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

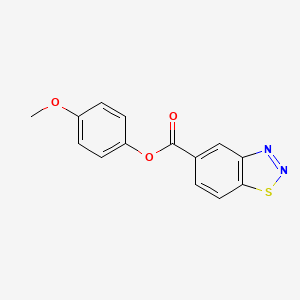

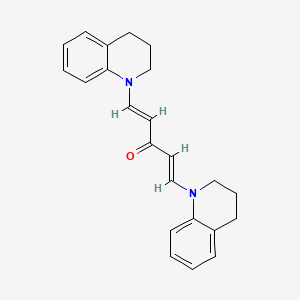

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

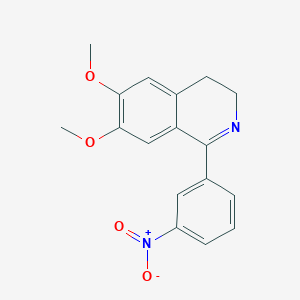

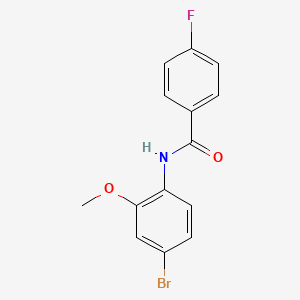

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)

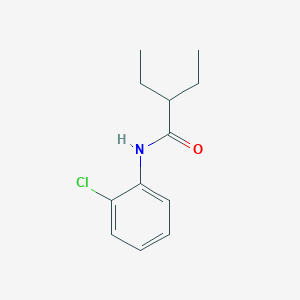

![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)